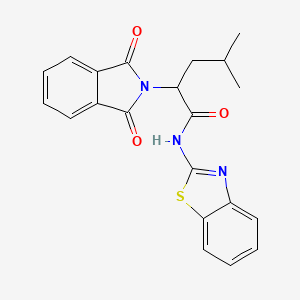![molecular formula C19H20Cl4N4S2 B4974216 N'-(3-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2,4-DICHLOROPHENYL)THIOUREA](/img/structure/B4974216.png)
N'-(3-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2,4-DICHLOROPHENYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2,4-DICHLOROPHENYL)THIOUREA is a complex organic compound characterized by its unique structure, which includes multiple dichloroaniline groups and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2,4-DICHLOROPHENYL)THIOUREA typically involves the reaction of 2,4-dichloroaniline with thiourea derivatives under controlled conditions. The process may include steps such as:
Formation of the intermediate: Reacting 2,4-dichloroaniline with a carbothioyl chloride to form an intermediate.
Coupling reaction: The intermediate is then reacted with another 2,4-dichloroaniline derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(3-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2,4-DICHLOROPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the dichloroaniline groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N’-(3-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2,4-DICHLOROPHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-(3-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2,4-DICHLOROPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.
Generation of reactive oxygen species (ROS): Inducing oxidative stress in cells, which can lead to cell death in cancer cells.
Modulation of signaling pathways: Affecting pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-TRICHLORO-1-(((3,4-DICHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)DECANAMIDE
- N-(2,2,2-TRICHLORO-1-(((3,4-DICHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)HEXADECANAMIDE
Uniqueness
N’-(3-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2,4-DICHLOROPHENYL)THIOUREA is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of dichloroaniline and thiourea groups makes it particularly versatile for various applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[3-[(2,4-dichlorophenyl)carbamothioylamino]-2,2-dimethylpropyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl4N4S2/c1-19(2,9-24-17(28)26-15-5-3-11(20)7-13(15)22)10-25-18(29)27-16-6-4-12(21)8-14(16)23/h3-8H,9-10H2,1-2H3,(H2,24,26,28)(H2,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHCIDRVBNZGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=S)NC1=C(C=C(C=C1)Cl)Cl)CNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl4N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-oxopiperazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B4974143.png)
![4-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4974144.png)
![N-ethyl-6-(4-ethylphenyl)-N-(2-hydroxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4974173.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4974181.png)
![4-({3-[(4-Carboxyphenyl)carbamoyl]-5-[(4-nitrophenyl)carbamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B4974191.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4974194.png)

![N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B4974221.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4974224.png)
![3-[1-(1,3-benzothiazol-2-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4974237.png)
![METHYL 5-(4-ETHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B4974240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4974245.png)
